REACTION_CXSMILES
|
C1CO[C:3]2([CH:12]([CH2:13][C:14]([OH:16])=[O:15])[CH2:11][C:10]3[C:5](=[CH:6][CH:7]=[CH:8][C:9]=3[O:17][CH3:18])[CH2:4]2)[O:2]1.Cl>CC(C)=O>[CH3:18][O:17][C:9]1[CH:8]=[CH:7][CH:6]=[C:5]2[C:10]=1[CH2:11][CH:12]([CH2:13][C:14]([OH:16])=[O:15])[C:3](=[O:2])[CH2:4]2
|
Name
|
2,2-ethylenedioxy-5-methoxy-1,2,3,4-tetrahydronaphthalen-3-ylacetic acid
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C1OC2(CC3=CC=CC(=C3CC2CC(=O)O)OC)OC1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
then stirred under nitrogen at 60° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
approximately 50% of the solvent was removed by rotary evaporation
|
Type
|
ADDITION
|
Details
|
diluted with 100 ml of brine
|
Type
|
EXTRACTION
|
Details
|
extracted with three 100 ml portions of ethyl acetate
|
Type
|
WASH
|
Details
|
washed with two 100 ml portions of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated via rotary evaporation
|
Type
|
CUSTOM
|
Details
|
to give an orange solid
|
Type
|
CUSTOM
|
Details
|
The orange solid was triturated with 10 ml of ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2CC(C(CC2=CC=C1)=O)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.9 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 72.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |